3,4-Dimethoxyphenyl chloroformate
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Overview
Description
3,4-Dimethoxyphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group attached to a 3,4-dimethoxyphenyl ring. It is commonly used as a reagent in organic synthesis due to its reactivity and ability to introduce protective groups in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl chloroformate typically involves the reaction of 3,4-dimethoxyphenol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of phosgene, a highly toxic and reactive gas .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as triethylamine, used to neutralize the HCl formed during reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
3,4-Dimethoxyphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing protective groups in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Benzyl Chloroformate
- 4-Nitrophenyl Chloroformate
Uniqueness
3,4-Dimethoxyphenyl chloroformate is unique due to the presence of the 3,4-dimethoxyphenyl ring, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Its ability to form stable derivatives with various nucleophiles also sets it apart from other chloroformates .
Properties
Molecular Formula |
C9H9ClO4 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO4/c1-12-7-4-3-6(14-9(10)11)5-8(7)13-2/h3-5H,1-2H3 |
InChI Key |
WEWQQXOZLOKJKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)Cl)OC |
Origin of Product |
United States |
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